2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate acylating agent, such as acetic anhydride, under acidic conditions to form 4-fluorophenyl acetate.
Oxazole Ring Formation: The reaction of 4-fluorophenyl acetate with a suitable nitrile, such as acetonitrile, in the presence of a base like sodium hydride to form the oxazole ring.
Coupling with Methylphenyl Group: The coupling of the oxazole intermediate with 4-methylphenyl bromide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide can be compared with other compounds that have similar structural features, such as:
- 2-(4-chlorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide
- 2-(4-bromophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide
- 2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its stability and reactivity, while the oxazole ring contributes to its potential biological activities.
Properties
Molecular Formula |
C20H19FN2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]butanamide |
InChI |
InChI=1S/C20H19FN2O3/c1-3-18(25-16-10-8-15(21)9-11-16)20(24)22-19-12-17(23-26-19)14-6-4-13(2)5-7-14/h4-12,18H,3H2,1-2H3,(H,22,24) |
InChI Key |
LZJMDZHAJLHOAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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